molecular formula C15H12BrN3 B14853347 1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine

1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B14853347
M. Wt: 314.18 g/mol
InChI Key: ACMRAFCTYLDSMR-UHFFFAOYSA-N
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Description

2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE is an organic compound that features a brominated phenyl group and a phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE exerts its effects involves interactions with specific molecular targets. The bromophenyl and phenyl groups can participate in various binding interactions, while the pyrazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE is unique due to the presence of both a bromophenyl and a phenyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

2-(2-bromophenyl)-5-phenylpyrazol-3-amine

InChI

InChI=1S/C15H12BrN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2

InChI Key

ACMRAFCTYLDSMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Br

Origin of Product

United States

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